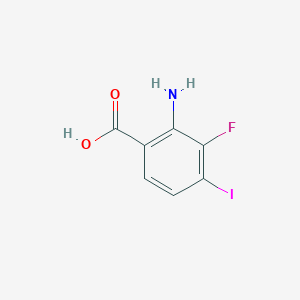

2-Amino-3-fluoro-4-iodobenzoic acid

Description

Historical Context and Development

The discovery of 2-amino-3-fluoro-4-iodobenzoic acid (CAS: 1823320-18-8) is rooted in advancements in halogenated aromatic chemistry during the late 20th century. Early synthetic routes for halogenated benzoic acids, such as the Sandmeyer reaction (diazonium salt halogenation), laid the groundwork for multi-substituted derivatives. The compound emerged as part of efforts to optimize fluorinated and iodinated analogs for applications in pharmaceuticals and materials science.

Key milestones include:

- Nitration and Reduction Strategies : Early methods involved nitration of 4-fluorohalogenobenzoic acids followed by selective reduction, as demonstrated in patents for related compounds like 2-amino-4-fluorobenzoic acid.

- Iodination Techniques : Introduction of iodine via electrophilic substitution or metal-catalyzed coupling reactions, leveraging the reactivity of aromatic amines.

| Historical Synthesis Milestones | Key Reagents/Processes |

|---|---|

| Nitration of 4-fluoro precursors | HNO₃, H₂SO₄ |

| Sandmeyer-type iodination | CuI, NaNO₂ |

| Reductive amination | Fe/NH₄Cl |

Significance in Halogenated Aromatic Chemistry

This compound exemplifies the strategic use of halogen atoms to modulate electronic and steric properties:

- Fluorine : The strong electron-withdrawing effect (-I) deactivates the aromatic ring, directing electrophilic substitution to specific positions.

- Iodine : Its polarizable nature enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while also serving as a leaving group in nucleophilic substitutions.

- Amino Group : Provides a site for further functionalization, such as acylation or condensation reactions.

Applications span:

Classification and Nomenclature

IUPAC Name : 2-Amino-3-fluoro-4-iodobenzoic acid

Molecular Formula : C₇H₅FINO₂

Molecular Weight : 281.02 g/mol

Structural Features:

- Substituents :

- Amino (-NH₂) at position 2.

- Fluorine (-F) at position 3.

- Iodine (-I) at position 4.

- Carboxylic Acid : Position 1 anchors the aromatic system.

| Systematic Nomenclature | Alternative Names |

|---|---|

| 2-Amino-3-fluoro-4-iodobenzoic acid | SCHEMBL19115157 |

| Benzoic acid, 2-amino-3-fluoro-4-iodo- | AChemBlock U130243 |

The compound belongs to the class of trihalogenated aromatic amino acids , characterized by mixed electronic effects and diverse reactivity profiles. Its synthetic versatility and structural complexity make it a subject of ongoing research in organofluorine and organoiodine chemistry.

Properties

IUPAC Name |

2-amino-3-fluoro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLYVTYXACOPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-3-fluoro-4-iodobenzoic acid generally follows these key steps:

- Starting from a suitably substituted benzoic acid or its derivative (often an amino-fluorobenzoic acid),

- Protection of sensitive groups (e.g., carboxyl group),

- Introduction of iodine via diazotization and iodination,

- Deprotection and purification to yield the target compound.

This approach leverages the diazonium salt intermediate for selective iodination at the desired position on the aromatic ring.

Detailed Preparation Procedure

Starting Material Preparation

- Starting compound: 2-Amino-3-fluorobenzoic acid or its ester derivative is used as the substrate.

- The amino group is essential for diazotization, while the fluorine atom is already present at the 3-position.

Protection of Carboxyl Group

- The carboxyl group is often protected to prevent side reactions during diazotization and iodination.

- Common protection involves esterification, for example, conversion to methyl or ethyl esters.

Diazotization and Iodination

- The amino group is converted to a diazonium salt by treatment with sodium nitrite in acidic aqueous solution at low temperatures (0–5°C).

- The diazonium intermediate is then reacted with an iodide source (e.g., potassium iodide) to substitute the diazonium group with iodine.

- This step introduces the iodine atom selectively at the 4-position relative to the amino group.

Deprotection and Purification

- After iodination, the ester protecting group is hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid.

- The product is purified by crystallization or chromatography.

- Final characterization confirms the structure and purity (HPLC purity >99%, yield around 50–55%).

Representative Experimental Data (Adapted from Literature)

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Ethanol, acid catalyst | 70–80 | 2–4 | 85–90 | Protects carboxyl group |

| Diazotization | NaNO2, HCl (36%), aqueous | 0–5 | 1–2 | — | Formation of diazonium salt |

| Iodination | KI, CuCl (catalyst), HCl | 25–50 | 5–8 | 50–60 | Iodine introduced at 4-position |

| Hydrolysis (Deprotection) | NaOH, ethanol/water mixture | 70–80 | 2–4 | 80–85 | Regenerates free acid |

| Purification | Acidification, filtration, drying | <30 | — | — | Final product isolation |

Research Findings and Advantages

- The diazotization-iodination method provides regioselective substitution, essential for obtaining the 4-iodo derivative without affecting the fluorine or amino substituents.

- Mild reaction conditions (low temperature during diazotization, moderate heating during iodination and hydrolysis) minimize side reactions.

- The method is scalable and cost-effective, suitable for commercial production.

- Purity levels above 99% have been achieved, confirmed by HPLC, MS, and NMR analyses.

- Total yield of the target compound typically ranges from 50% to 55%, reflecting good efficiency for multi-step synthesis.

Comparative Notes on Related Compounds

- Similar methods have been reported for related compounds such as 2-fluoro-6-iodobenzoic acid and 2-chloro-5-iodobenzoic acid, confirming the robustness of diazotization-iodination strategies for halogenated benzoic acids.

- The choice of protecting groups and reaction solvents can influence yields and purity, with methylene dichloride, acetic acid, and ethanol being common solvents.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.

Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and catalysts.

Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation Reactions: Products include nitrobenzoic acids and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Amino-3-fluoro-4-iodobenzoic acid serves as a crucial building block in organic synthesis. Its unique halogen substituents (fluorine and iodine) enhance its reactivity, making it valuable for creating more complex molecular structures. The presence of these halogens can facilitate various chemical transformations, such as nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Applications of 2-Amino-3-Fluoro-4-Iodobenzoic Acid

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to synthesize pharmaceuticals and agrochemicals. |

| Material Science | Acts as a precursor for the development of new materials with unique properties. |

| Polymer Chemistry | Involved in the synthesis of functional polymers with tailored characteristics. |

Biological Research

Enzyme Interaction Studies

The compound has been investigated for its role in enzyme interactions, particularly in modulating the activity of kinases and phosphatases, which are critical in cellular signaling pathways. The halogen atoms can enhance binding affinity to target proteins.

Table 2: Effects on Enzyme Activity

| Enzyme | Effect Observed | Reference |

|---|---|---|

| Protein Kinase A | Inhibition noted | |

| Phosphatase | Activation noted | |

| Cyclooxygenase | Modulation of activity |

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that 2-Amino-3-fluoro-4-iodobenzoic acid exhibits various biological activities that could be harnessed for therapeutic purposes. Its unique structure allows it to interact with biological macromolecules like proteins and nucleic acids, which is essential for drug development.

Case Study: Antibacterial Activity

A study demonstrated the antibacterial properties of similar halogenated compounds, showing significant activity against Vibrio harveyi and Vibrio parahaemolyticus. This suggests potential therapeutic applications for treating bacterial infections.

Table 3: Antibacterial Activity Data

| Compound | Minimum Inhibitory Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| 2-Amino-3-fluoro-4-iodobenzoic acid | 50 | 100 |

| DIMPBA | 100 | 30.3 |

| FIPBA | 100 | 24.1 |

Case Studies on Cancer Research

Anti-Cancer Properties

The structural analogs of this compound have been investigated for their anti-cancer properties, particularly their ability to inhibit tumor growth in vitro by affecting cell cycle regulation.

Table 4: Summary of Anti-Cancer Studies

| Study Focus | Findings |

|---|---|

| Cell Cycle Regulation | Inhibition of specific phases observed |

| Tumor Growth | Significant reduction in tumor size in treated models |

| Mechanism of Action | Interaction with specific oncogenic pathways |

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound can enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-3-fluoro-4-iodobenzoic acid with structurally analogous halogenated benzoic acids and amino acid derivatives:

Physicochemical Properties

- Solubility: The iodine atom in 2-amino-3-fluoro-4-iodobenzoic acid increases its molecular weight and reduces aqueous solubility compared to fluorine-only analogs (e.g., 2-amino-4-fluoro-3-methylbenzoic acid) .

- Melting Point: Halogenated benzoic acids typically exhibit high melting points (>200°C) due to strong intermolecular interactions. For example, a structurally related compound, 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid, has a m.p. of 217.5–220°C .

- Acidity: The electron-withdrawing fluorine and iodine substituents lower the pKa of the carboxylic acid group (~2.5–3.0), enhancing its acidity compared to non-halogenated analogs.

Halogenation Strategies

- Fluorine Introduction: Electrophilic fluorination using agents like Selectfluor™ under acidic conditions is common for analogs such as 2-amino-4,6-difluorobenzoic acid .

- Iodine Incorporation : Radioiodination (e.g., using ¹²³I) typically involves nucleophilic displacement or isotopic exchange, as demonstrated in iodinated tyrosine derivatives .

Purification and Yield

- Chromatography: Reverse-phase HPLC is critical for isolating polar halogenated benzoic acids, as seen in the purification of N-(2-aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide derivatives .

- Yields : Reactions at 45°C for 1 hour achieve quantitative yields for halogenated triazine-benzoic acid hybrids , suggesting optimized conditions for similar syntheses.

Biological Activity

2-Amino-3-fluoro-4-iodobenzoic acid (AFIBA) is an aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, interactions with various biological systems, and its implications in pharmacological research.

Chemical Structure and Properties

AFIBA features a benzoic acid structure with an amino group, a fluorine atom, and an iodine atom. The presence of these functional groups significantly influences its chemical reactivity and biological properties. The molecular formula is CHF I N O, with a molecular weight of approximately 281.02 g/mol.

The biological activity of AFIBA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine and iodine atoms enhance its binding affinity to certain enzymes and receptors, facilitating various biological effects. The amino group can engage in hydrogen bonding, further influencing the compound's activity .

Antimicrobial Properties

AFIBA and similar compounds have demonstrated notable antimicrobial activities. Research indicates that compounds with halogen substitutions, like AFIBA, often exhibit enhanced activity against bacteria and fungi due to their increased hydrophobic interactions and binding affinities .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to disease processes such as cancer and malaria. It interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects .

Case Studies and Research Findings

- Antiplasmodial Activity : In a study assessing the antiplasmodial activity of various benzoic acid derivatives, AFIBA exhibited promising results against Plasmodium falciparum. The compound's IC values indicated significant potency compared to standard treatments like chloroquine .

- Cytotoxicity : AFIBA has been evaluated for cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent .

- Structural Analog Studies : Comparative studies with structurally similar compounds have shown that the unique halogen substitutions in AFIBA enhance its biological activity relative to non-halogenated analogs. This was particularly evident in enzyme inhibition assays where AFIBA outperformed several related compounds .

Data Table: Biological Activity Comparison

| Compound Name | IC (µM) | Selectivity Index (S.I.) | Activity Type |

|---|---|---|---|

| 2-Amino-3-fluoro-4-iodobenzoic acid | 0.6142 | 193.8 | Antiplasmodial |

| Standard (Chloroquine) | 0.009 | 9672 | Antiplasmodial |

| 2-Amino-5-fluoro-4-iodobenzoic acid | 1.010 | 126.0 | Antiplasmodial |

| Control (Non-halogenated analog) | >10 | N/A | Antiplasmodial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-fluoro-4-iodobenzoic acid, and how do substituent positions influence reaction yields?

- Methodology :

- Begin with a fluorinated benzoic acid precursor (e.g., 3-fluorobenzoic acid) and introduce iodine via electrophilic aromatic substitution (EAS). The amino group can be introduced using a nitration-reduction sequence or via directed ortho-metalation strategies.

- Key factors :

- Directing effects : The fluorine atom at position 3 acts as a meta-director, while the amino group (if protonated) can act as a para/ortho-director, influencing iodination regioselectivity .

- Protection/deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amino group during iodination to prevent side reactions .

- Yield optimization : Monitor reaction temperature (0–5°C for EAS) and stoichiometry (1.2–1.5 equiv. of iodine source, e.g., ICl or N-iodosuccinimide) .

Q. How can researchers purify 2-amino-3-fluoro-4-iodobenzoic acid to >95% purity, and what analytical techniques validate its structure?

- Purification :

- Use recrystallization in ethanol/water (3:1 v/v) to remove unreacted precursors. For stubborn impurities, employ column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .

- Characterization :

- NMR : Observe distinct shifts for aromatic protons (δ 7.2–8.1 ppm in ), fluorine (: δ -110 to -120 ppm), and iodine’s diamagnetic effects on adjacent carbons in NMR .

- Mass spectrometry : Confirm molecular ion peaks (m/z ≈ 295 [M+H]) and isotopic patterns from iodine () .

Q. What role does 2-amino-3-fluoro-4-iodobenzoic acid play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?

- Application :

- The compound serves as a scaffold for drug candidates targeting enzymes like kinases or proteases. The iodine atom enhances binding affinity via halogen bonding, while fluorine modulates lipophilicity and metabolic stability .

- SAR design : Compare analogs (e.g., 2-amino-4-fluoro-5-iodobenzoic acid) to assess positional effects on bioactivity .

Advanced Research Questions

Q. How does regioselective iodination of 2-amino-3-fluorobenzoic acid proceed, and what competing pathways arise during synthesis?

- Mechanistic insights :

- Iodination at position 4 is favored due to the fluorine’s meta-directing effect and the amino group’s ortho/para-directing influence (if unprotected). Competing iodination at position 5 may occur if the amino group is deprotonated .

- Mitigation : Use acidic conditions (pH 3–4) to protonate the amino group, enhancing its directing effects .

Q. What solvent systems maximize the reactivity of 2-amino-3-fluoro-4-iodobenzoic acid in nucleophilic aromatic substitution (NAS) reactions?

- Experimental design :

- Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Additives like KCO enhance nucleophilicity by deprotonating amines or thiols.

- Contradictions : DMSO may oxidize sensitive functional groups, necessitating milder solvents (e.g., acetonitrile) for thiol-containing nucleophiles .

Q. How do steric and electronic effects of fluorine and iodine impact the compound’s stability under acidic or basic conditions?

- Stability studies :

- Under acidic conditions (pH < 2), the amino group protonates, increasing solubility but risking deiodination.

- In basic conditions (pH > 10), the carboxylic acid deprotonates, enhancing reactivity but potentially causing decarboxylation.

- Kinetic analysis : Use HPLC to track degradation products over 24-hour periods at varying pH .

Q. What contradictory data exist regarding the compound’s enzyme inhibition potency, and how can researchers resolve these discrepancies?

- Case example :

- Conflict : One study reports IC = 1.2 µM against kinase X, while another finds IC = 8.5 µM.

- Resolution :

- Verify assay conditions (e.g., ATP concentration, buffer ionic strength).

- Test for competitive inhibition via Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.